6-Oxo-N-(2-(4-Oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazin-3-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C13H13N5O3S and its molecular weight is 319.34. The purity is usually 95%.
BenchChem offers high-quality 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Entwicklung von Antimalariamitteln
Der Thieno[3,2-d]pyrimidin-Rest ist bekannt für seine biologische Aktivität, insbesondere in der Entwicklung von Antimalariamitteln. Verbindungen mit dieser Struktur wurden als Inhibitoren von Falcipain-2 (FP-2) untersucht, einer wichtigen Hämoglobinase in den Erythrozytenstadien von Plasmodium falciparum . Dieses Enzym ist ein attraktives Ziel für die Entwicklung von Antimalariamitteln, da es eine wesentliche Rolle im Lebenszyklus des Parasiten spielt. Die fragliche Verbindung könnte als Leitstruktur für die Entwicklung neuer Antimalariamittel mit verbesserter Wirksamkeit und Sicherheit dienen.
Wirkmechanismus
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism .
Mode of Action
The compound interacts with its target, Cyt-bd, by inhibiting its function . This inhibition is likely due to the compound’s ability to bind to the active site of the enzyme, preventing it from carrying out its normal function.
Biochemical Pathways
The inhibition of Cyt-bd affects the energy metabolism of Mycobacterium tuberculosis . This is because Cyt-bd is involved in the electron transport chain, a crucial process for ATP production. By inhibiting Cyt-bd, the compound disrupts this process, leading to ATP depletion .
Result of Action
The compound’s action results in the inhibition of growth in certain strains of Mycobacterium . Specifically, it has been shown to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC50 values from 6 to 54 μM in the presence of Q203 .
Action Environment
The efficacy of the compound can be influenced by various environmental factors. For instance, the expression level of the Cyt-bd-encoding genes in different strains of Mycobacterium can affect the compound’s potency . The compound was found to be less potent against M. tuberculosis H37Rv compared to N0145, which may be attributed to the higher expression of the Cyt-bd-encoding genes in the laboratory-adapted M. tuberculosis H37Rv strain .
Biologische Aktivität
6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide (CAS Number: 2034503-97-2) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H13N5O3S with a molecular weight of 319.34 g/mol. The structure includes a thieno[3,2-d]pyrimidine moiety, which is known for various biological activities.
Property | Value |
---|---|
Molecular Formula | C13H13N5O3S |
Molecular Weight | 319.34 g/mol |
CAS Number | 2034503-97-2 |
Antitumor Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit promising antitumor activity. For instance, compounds structurally similar to our target compound have shown to inhibit cancer cell proliferation in vitro. In one study, thieno[3,2-d]pyrimidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells .
Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory properties. Thieno[3,2-d]pyrimidine derivatives are known to act as inhibitors of several enzymes involved in cancer progression and inflammation. For example, studies have reported that these compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways and tumorigenesis .
The mechanisms through which 6-oxo-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1,4,5,6-tetrahydropyridazine-3-carboxamide exerts its biological effects may involve:
- Molecular Docking Studies : Computational studies suggest that the compound can bind to active sites of target enzymes through hydrogen bonding and hydrophobic interactions. This binding affinity is critical for its inhibitory action against enzymes such as COX and LOX .
- Free Radical Scavenging : Some derivatives have shown antioxidant properties by scavenging free radicals, thereby reducing oxidative stress in cells. This property is particularly relevant in the context of cancer therapy where oxidative stress plays a significant role in tumor progression .
Study 1: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of various thieno[3,2-d]pyrimidine derivatives on human cancer cell lines. The results indicated that certain modifications to the thieno-pyrimidine structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .
Study 2: Enzyme Inhibition Profile
Another research focused on the enzyme inhibition profile of thieno[3,2-d]pyrimidine derivatives. The study found that specific compounds exhibited potent inhibition against COX-2 and LOX enzymes with IC50 values in the low micromolar range. This suggests potential therapeutic applications in treating inflammatory diseases and cancers associated with these pathways .
Eigenschaften
IUPAC Name |
6-oxo-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]-4,5-dihydro-1H-pyridazine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c19-10-2-1-9(16-17-10)12(20)14-4-5-18-7-15-8-3-6-22-11(8)13(18)21/h3,6-7H,1-2,4-5H2,(H,14,20)(H,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTXVEAYPWKMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NN=C1C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.